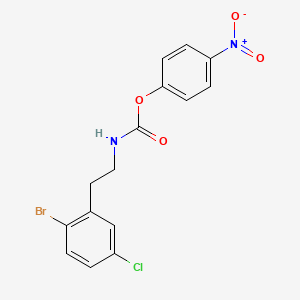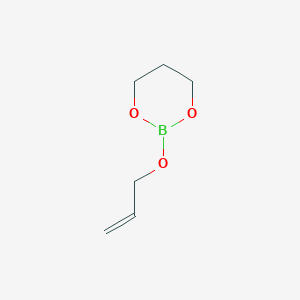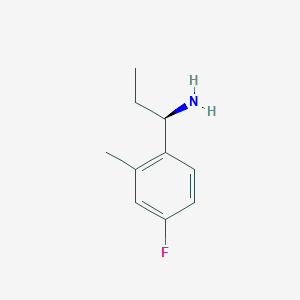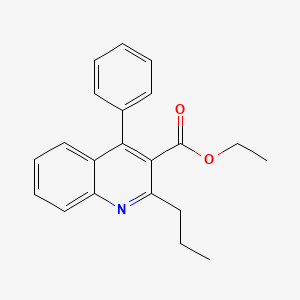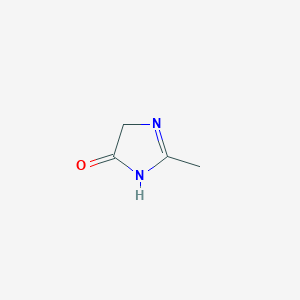![molecular formula C29H29N3O3 B13980968 2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid](/img/structure/B13980968.png)
2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID is a complex organic compound that features an imidazole ring, a trityl group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID typically involves multiple steps, starting with the preparation of the imidazole derivative. The trityl group is introduced to protect the imidazole nitrogen during subsequent reactions. The final step involves the coupling of the protected imidazole derivative with a propanoic acid derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The imidazole ring can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is similar to that found in histidine, making it useful in studies of enzyme function and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of enzymes or receptors. The trityl group can provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.
Imidazole: A simple heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Trityl-protected imidazole derivatives: Compounds similar in structure but with different substituents on the imidazole ring or the trityl group.
Uniqueness
2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID is unique due to its combination of a trityl-protected imidazole and a propanoic acid moiety. This structure allows for specific interactions and reactivity that are not observed in simpler imidazole derivatives.
Propiedades
Fórmula molecular |
C29H29N3O3 |
|---|---|
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid |
InChI |
InChI=1S/C29H29N3O3/c1-28(2,27(34)35)26(33)30-19-18-25-20-32(21-31-25)29(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20-21H,18-19H2,1-2H3,(H,30,33)(H,34,35) |
Clave InChI |
MPNINXGZUSZGAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)NCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


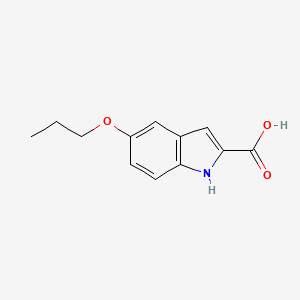
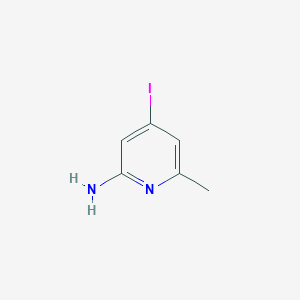
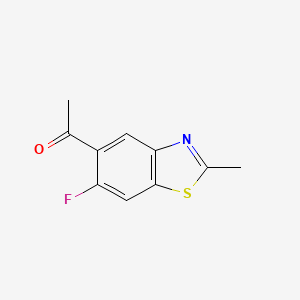
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)
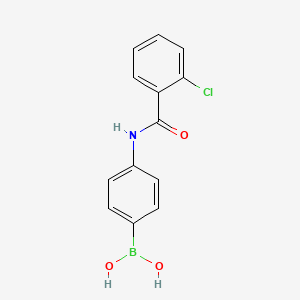
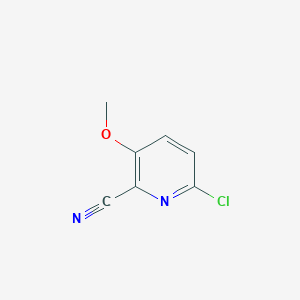
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)
